Cas no 94-66-6 (2-(prop-2-en-1-yl)cyclohexan-1-one)

2-(prop-2-en-1-yl)cyclohexan-1-one structure
94-66-6 structure
상품 이름:2-(prop-2-en-1-yl)cyclohexan-1-one
CAS 번호:94-66-6
MF:C9H14O
메가와트:138.206862926483
MDL:MFCD00043548
CID:34757
PubChem ID:78944

2-(prop-2-en-1-yl)cyclohexan-1-one 화학적 및 물리적 성질

이름 및 식별자

    • 2-allylcyclohexan-1-one
    • 2-Allylcyclohexanone
    • 2-prop-2-enylcyclohexan-1-one
    • o-Allylcyclohexanone
    • Cyclohexanone,2-(2-propenyl)- (9CI)
    • Cyclohexanone, 2-allyl- (6CI,7CI,8CI)
    • 2-(2-Propenyl)-Cyclohexanone
    • NSC 128921
    • Cyclohexanone, 2-(2-propenyl)-
    • Cyclohexanone, 2-allyl-
    • Cyclohexanone, 2-(2-propen-1-yl)-
    • 2-(2-Propenyl)cyclohexanone
    • UPGHEUSRLZSXAE-UHFFFAOYSA-N
    • 2-(prop-2-en-1-yl)cyclohexan-1-one
    • NSC128921
    • 2-allyl-cyclohexanone
    • 2-allyl cyclohexanone
    • 2-allyl-cyclohexan-1-one
    • Cyclohexanone, 2-allyl- (8CI)
    • 2-(prop-2-en-
    • 2-(2-Propen-1-yl)cyclohexanone (ACI)
    • Cyclohexanone, 2-(2-propenyl)- (9CI)
    • Cyclohexanone, 2-allyl- (6CI, 7CI, 8CI)
    • F8882-7572
    • EN300-268221
    • 2-(prop-2-en-1-yl)cyclohexanone
    • STL301914
    • 2-Allylcyclohexanone, >/=97%
    • SY052152
    • SCHEMBL528992
    • AS-35729
    • AI3-07009
    • EINECS 202-352-2
    • MFCD00043548
    • DB-057518
    • InChI=1/C9H14O/c1-2-5-8-6-3-4-7-9(8)10/h2,8H,1,3-7H
    • 2-(2-propenyl)-cyclohexanon
    • 94-66-6
    • 2-Allylcyclohexanone, 97%
    • AKOS009156864
    • NSC-128921
    • CS-0204777
    • DTXSID90883283
    • A2230
    • NS00040992
    • MDL: MFCD00043548
    • 인치: 1S/C9H14O/c1-2-5-8-6-3-4-7-9(8)10/h2,8H,1,3-7H2
    • InChIKey: UPGHEUSRLZSXAE-UHFFFAOYSA-N
    • 미소: O=C1C(CC=C)CCCC1

계산된 속성

  • 정밀분자량: 138.10400
  • 동위원소 질량: 138.104
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 0
  • 수소 결합 수용체 수량: 1
  • 중원자 수량: 10
  • 회전 가능한 화학 키 수량: 2
  • 복잡도: 138
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 0
  • 불확정 원자 입체 중심 수량: 1
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 표면전하: 0
  • 상호 변형 이기종 수량: 3
  • 소수점 매개변수 계산 참조값(XlogP): 2.1
  • 토폴로지 분자 극성 표면적: 17.1

실험적 성질

  • 색과 성상: 연황색 투명 액체
  • 밀도: 0.927 g/mL at 25 °C(lit.)
  • 융해점: No date available
  • 비등점: 94°C/23mmHg(lit.)
  • 플래시 포인트: 화씨 온도: 235.4°f
    섭씨: 113°c
  • 굴절률: n20/D 1.469(lit.)
  • 수용성: 불용했어
  • PSA: 17.07000
  • LogP: 2.32180
  • FEMA: 2909
  • 증기압: 0.4±0.4 mmHg at 25°C
  • 용해성: 물에 녹지 않다

2-(prop-2-en-1-yl)cyclohexan-1-one 보안 정보

2-(prop-2-en-1-yl)cyclohexan-1-one 세관 데이터

  • 세관 번호:2914299000
  • 세관 데이터:

    중국 세관 번호:

    2914299000

    개요:

    2914299000. 다른 산소기단을 함유한 기타 에폭시\에폭시나 테르펜은 없다.부가가치세: 17.0%. 환급률: 13.0%. 규제조건: 없음.최혜국 대우관세: 5.5%. 일반관세: 30.0%

    신고 요소:

    제품명, 성분함량, 용도, 아세톤 신고포장

    요약:

    2914299000. 기타 산소기능이 없는 환탄기, 환생성 또는 환에테르생성케톤.부가가치세: 17.0%. 환급률: 13.0%. 최혜국 대우세율: 5.5%. 일반관세: 30.0%

2-(prop-2-en-1-yl)cyclohexan-1-one 가격추가 >>

기업 No. 상품 이름 Cas No. 순결 사양 가격 업데이트 시간 문의
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1275447-5g
2-Allylcyclohexanone
94-66-6 98%
5g
¥729.00 2024-04-24
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
A2230-5G
2-Allylcyclohexanone
94-66-6 >97.0%(GC)
5g
¥550.00 2024-04-15
abcr
AB262315-25 g
2-Allylcyclohexanone, 96%; .
94-66-6 96%
25g
€346.80 2023-01-25
Enamine
EN300-268221-1.0g
2-(prop-2-en-1-yl)cyclohexan-1-one
94-66-6 95.0%
1.0g
$19.0 2025-03-21
eNovation Chemicals LLC
D757264-25g
2-Allylcyclohexanone
94-66-6 97.0%
25g
$365 2023-05-17
BAI LING WEI Technology Co., Ltd.
206539-1G
2-Allylcyclohexanone, 97%
94-66-6 97%
1G
¥ 233 2022-04-26
BAI LING WEI Technology Co., Ltd.
206539-25G
2-Allylcyclohexanone, 97%
94-66-6 97%
25G
¥ 2328 2022-04-26
eNovation Chemicals LLC
D757264-5g
2-Allylcyclohexanone
94-66-6 97.0%
5g
$140 2024-06-07
Apollo Scientific
OR963660-5g
2-Allylcyclohexanone
94-66-6 95%
5g
£175.00 2025-02-20
SHANG HAI XIAN DING Biotechnology Co., Ltd.
WG461-5g
2-(prop-2-en-1-yl)cyclohexan-1-one
94-66-6 97.0%(GC)
5g
¥990.0 2022-05-30

2-(prop-2-en-1-yl)cyclohexan-1-one 합성 방법

합성회로 1

반응 조건
참조
pH optimization of nucleophilic reactions in water
King, J. F.; Rathore, R.; Lam, J. Y. L.; Guo, Z. R.; Klassen, D. F., Journal of the American Chemical Society, 1992, 114(8), 3028-33

합성회로 2

반응 조건
1.1 Reagents: Potassium hydride
1.2 Reagents: Triethylborane
1.3 -
참조
Potassium hydride
Gawley, Robert E.; Zhang, Xiaojie; Wang, Qunzhao, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2007, 1, 1-5

합성회로 3

반응 조건
1.1 Catalysts: Cupric chloride Solvents: Acetonitrile ,  Tetrahydrofuran ,  Water
1.2 Reagents: Ammonia
참조
Copper(II) chloride mediated racemization-free hydrolysis of α-alkylated ketone SAMP-hydrazones
Enders, Dieter; Hundertmark, Thomas; Lazny, Ryszard, Synthetic Communications, 1999, 29(1), 27-33

합성회로 4

반응 조건
1.1 Reagents: Triphenylphosphine ,  Zinc bromide Catalysts: Palladium diacetate Solvents: Dichloromethane ;  15 min, reflux
1.2 Solvents: Dichloromethane ;  5 h, reflux
참조
Direct palladium-catalyzed allylic alkylations of alcohols with enamines: Synthesis of homoallyl ketones
Bouhalleb, Ghalia; Mhasni, Olfa; Poli, Giovanni; Rezgui, Farhat, Tetrahedron Letters, 2017, 58(26), 2525-2529

합성회로 5

반응 조건
1.1 Reagents: Triphenylphosphine Catalysts: (T-4)-Tetrakis(triethyl phosphite-κP)nickel Solvents: Tetrahydrofuran ;  65 °C
참조
Tetrakis(triethyl phosphite)nickel(0)
Whiteker, Gregory T., e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, 1,

합성회로 6

반응 조건
1.1 Reagents: Sodium ethoxide Solvents: Ethanol ;  1 h, rt
1.2 30 min, rt; 3 - 5 h, reflux; reflux → rt
1.3 Reagents: Sodium hydroxide Solvents: Water ;  2 h, rt → reflux
참조
Synthesis of angularly fused (homo)triquinane-type hydantoins as precursors of bicyclic prolines
Smit, Biljana; Rodic, Marko; Pavlovic, Radoslav Z., Synthesis, 2016, 48(3), 387-393

합성회로 7

반응 조건
1.1 Reagents: Lithium diisopropylamide Solvents: Ethylbenzene ,  Tetrahydrofuran ,  Heptane ;  20 min, -78 °C
1.2 -78 °C; -78 °C → rt; 0.5 h, rt
1.3 Reagents: Ammonium chloride Solvents: Water ;  rt
참조
Platinum(IV)-Catalyzed Synthesis of Unsymmetrical Polysubstituted Benzenes via Intramolecular Cycloaromatization Reaction
Zheng, Shuyan; Zhang, Jinghua; Shen, Zhengwu, Advanced Synthesis & Catalysis, 2015, 357(13), 2803-2808

합성회로 8

반응 조건
참조
Vinylogous Wolff rearrangement. 5. Mechanistic studies
Smith, Amos B. III; Toder, Bruce H.; Richmond, Ruth; Branca, Stephen J., Journal of the American Chemical Society, 1984, 106(14), 4001-9

합성회로 9

반응 조건
1.1 Catalysts: Di-μ-chlorobis(η3-2-propenyl)dipalladium ,  1,1-Bis(diphenylphosphino)ferrocene Solvents: Methanol ;  1 h, rt
1.2 10 min, rt
1.3 Reagents: Pyrrolidine ;  4 h, rt
1.4 Reagents: Ammonium chloride Solvents: Water ;  cooled
참조
Process for conversion C-N bond into C-C bond by Pd catalyzed allylic substitution reaction
, China, , ,

합성회로 10

반응 조건
1.1 Reagents: Diisobutylaluminum hydride Solvents: Tetrahydrofuran ,  Hexamethylphosphoramide
1.2 Reagents: Methyllithium
1.3 -
참조
Alkylation and silylation of the aluminum enolates generated by hydroalumination of α,β-unsaturated carbonyl compounds
Tsuda, Tetsuo; Satomi, Hiroshi; Hayashi, Toshio; Saegusa, Takeo, Journal of Organic Chemistry, 1987, 52(3), 439-43

합성회로 11

반응 조건
1.1 Catalysts: Di-μ-chlorobis(η3-2-propenyl)dipalladium ,  1,1-Bis(diphenylphosphino)ferrocene Solvents: Methanol ;  1 h, rt
1.2 10 min, rt
1.3 Catalysts: Pyrrolidine ;  3 h, 20 °C
1.4 Reagents: Ammonium chloride Solvents: Water ;  cooled
참조
Palladium-catalyzed allylic alkylation of simple ketones with allylic alcohols and its mechanistic study
Huo, Xiaohong; Yang, Guoqiang; Liu, Delong; Liu, Yangang; Gridnev, Ilya D.; et al, Angewandte Chemie, 2014, 53(26), 6776-6780

합성회로 12

반응 조건
1.1 Catalysts: Di-μ-chlorobis(η3-2-propenyl)dipalladium ,  1,1-Bis(diphenylphosphino)ferrocene Solvents: Methanol ;  1 h, 20 °C
1.2 10 min, 20 °C
1.3 Reagents: Pyrrolidine ;  3 h, 20 °C
1.4 Reagents: Ammonium chloride Solvents: Water ;  cooled
참조
C-N Bond Cleavage of Allylic Amines via Hydrogen Bond Activation with Alcohol Solvents in Pd-Catalyzed Allylic Alkylation of Carbonyl Compounds
Zhao, Xiaohu; Liu, Delong; Guo, Hui; Liu, Yangang; Zhang, Wanbin, Journal of the American Chemical Society, 2011, 133(48), 19354-19357

합성회로 13

반응 조건
1.1 Catalysts: Di-μ-chlorobis(η3-2-propenyl)dipalladium ,  1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: Dimethyl sulfoxide
1.2 -
1.3 -
1.4 Catalysts: DL-Proline ;  20 h, 70 °C
참조
Dual palladium- and proline-catalyzed allylic alkylation of enolizable ketones and aldehydes with allylic alcohols
Usui, Ippei; Schmidt, Stefan; Breit, Bernhard, Organic Letters, 2009, 11(6), 1453-1456

합성회로 14

반응 조건
1.1 Solvents: Benzene
참조
A new route to the prostaglandin skeleton via radical alkylation. Synthesis of 6-oxoprostaglandin E1
Toru, Takeshi; Yamada, Yoshio; Ueno, Toshio; Maekawa, Eturo; Ueno, Yoshio, Journal of the American Chemical Society, 1988, 110(14), 4815-17

합성회로 15

반응 조건
1.1 Catalysts: Di-μ-chlorobis(η3-2-propenyl)dipalladium ,  1,1-Bis(diphenylphosphino)ferrocene Solvents: Methanol ;  1 h, rt
1.2 10 min, rt
1.3 Catalysts: Pyrrolidine ;  4 h, rt
1.4 Reagents: Ammonium chloride Solvents: Water ;  0 °C
참조
Hydrogen-Bond-Activated Palladium-Catalyzed Allylic Alkylation via Allylic Alkyl Ethers: Challenging Leaving Groups
Huo, Xiaohong; Quan, Mao; Yang, Guoqiang; Zhao, Xiaohu; Liu, Delong; et al, Organic Letters, 2014, 16(6), 1570-1573

합성회로 16

반응 조건
1.1 Reagents: p-Toluenesulfonic acid Solvents: Toluene
참조
2-Allylcyclohexanone
Howard, W. L.; Lorette, N. B., Organic Syntheses, 1962, 42, 14-16

합성회로 17

반응 조건
1.1 Reagents: p-Toluenesulfonic acid Solvents: 2,2-Dimethoxypropane ;  150 °C
참조
An epoxide ring-opening approach for a short and stereoselective synthesis of icetexane diterpenoids
Carita, Adriana; Burtoloso, Antonio C. B., Tetrahedron Letters, 2010, 51(4), 686-688

합성회로 18

반응 조건
1.1 Catalysts: Triphenylphosphine
참조
Synthesis of γ,δ-unsaturated ketones by the intramolecular decarboxylative allylation of allyl β-keto carboxylates and alkenyl allyl carbonates catalyzed by molybdenum, nickel, and rhodium complexes
Tsuji, Jiro; Minami, Ichiro; Shimizu, Isao, Chemistry Letters, 1984, (10), 1721-4

합성회로 19

반응 조건
1.1 Reagents: Potassium hydride Solvents: Tetrahydrofuran ;  rt
1.2 Reagents: Triethylborane ;  rt
1.3 rt
1.4 Reagents: Sodium hydroxide Solvents: Water
참조
Triethylborane
Yamamoto, Yoshinori; Yoshimitsu, Takehiko; Wood, John L.; Schacherer, Laura Nicole, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2007, 1, 1-16

합성회로 20

반응 조건
1.1 Solvents: 1,4-Dioxane ;  0 °C; 4 h, reflux
1.2 Reagents: Hydrochloric acid Solvents: Water ;  3 h, reflux
참조
Chemoenzymatic route to optically active dihydroxy cyclopenta[b]naphthalenones; precursors for decalin-based bioactive natural products
Ozdemirhan, Devrim; Saricelik, Ozlem, Tetrahedron: Asymmetry, 2017, 28(1), 118-124

2-(prop-2-en-1-yl)cyclohexan-1-one Raw materials

2-(prop-2-en-1-yl)cyclohexan-1-one Preparation Products

추천 기사

추천 공급업체
Amadis Chemical Company Limited
(CAS:94-66-6)2-(prop-2-en-1-yl)cyclohexan-1-one
A845038
순결:99%/99%/99%/99%
재다:10g/50g/25g/5g
가격 ($):190.0/761.0/326.0/292.0